5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide
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Overview
Description
5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide typically involves the reaction of 3-amino-1H-pyrazole with ethyl isocyanate and isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 3-Amino-5-methylpyrazole
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-13(4)10(15)8-6-9(11)12-14(8)7(2)3/h6-7H,5H2,1-4H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLEXHVIGITEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NN1C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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